molecular formula C7H8N4O2 B195701 Paraxanthine CAS No. 611-59-6

Paraxanthine

Cat. No.: B195701
CAS No.: 611-59-6
M. Wt: 180.16 g/mol
InChI Key: QUNWUDVFRNGTCO-UHFFFAOYSA-N
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Description

Paraxanthine, also known as 1,7-dimethylxanthine, is a metabolite of caffeine and belongs to the xanthine family of alkaloids. It is primarily found in humans and other animals as a result of caffeine metabolism. This compound is known for its stimulant effects on the central nervous system, similar to caffeine .

Scientific Research Applications

Paraxanthine has several scientific research applications across various fields:

Mechanism of Action

Like caffeine, paraxanthine is a psychoactive central nervous system (CNS) stimulant . Studies indicate that, similar to caffeine, simultaneous antagonism of adenosine receptors is responsible for this compound’s stimulatory effects . This compound is a competitive nonselective phosphodiesterase inhibitor which raises intracellular cAMP, activates PKA, inhibits TNF-alpha and leukotriene synthesis, and reduces inflammation and innate immunity .

Safety and Hazards

Paraxanthine is relatively safe, although thorough characterization of its safety is required prior to widespread incorporation into foods/beverages . There was no evidence of genetic toxicity or mutagenicity in the in vitro studies . An acute oral LD50 of 829.20 mg/kg body weight (bw) was established . There was no mortality or treatment-related adverse effects in the 14-day repeat dose oral toxicity study . The no observed adverse effect level (NOAEL) from the 90-day study was determined to be 150 mg/kg bw for caffeine and 185 mg/kg bw for this compound for both male and female Sprague Dawley rats . These findings may suggest that this compound could be a safer alternative to caffeine in humans .

Future Directions

The findings open future discussions about whether paraxanthine might be safer than caffeine . Data availability statement. The original contributions presented in the study are included in the article/Supplementary Materials, further inquiries can be directed to the corresponding author .

Preparation Methods

Synthetic Routes and Reaction Conditions

Paraxanthine can be synthesized through the methylation of guanosine at the 7-position N and the 1-position N, followed by hydrolysis of glycosyl groups . Another method involves the use of mutant bacterial N-demethylase enzymes to produce this compound from caffeine . These methods typically require mild reaction conditions and are suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes using genetically modified bacteria such as Escherichia coli. These bacteria are engineered to express specific enzymes that convert caffeine into this compound with high efficiency . This method is advantageous due to its high yield and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

Paraxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include cytochrome P450 enzymes for oxidation and demethylation processes. These reactions typically occur under physiological conditions in the liver .

Major Products Formed

The major products formed from the reactions of this compound include 1,7-dimethyluric acid, 7-methylxanthine, and xanthine .

Properties

IUPAC Name

1,7-dimethyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNWUDVFRNGTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2052281
Record name 1,7-Dimethylxanthine
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Molecular Weight

180.16 g/mol
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Physical Description

Faint yellow fine crystals; [MSDSonline], Solid
Record name 1,7-Dimethylxanthine
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Record name Paraxanthine
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Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

611-59-6
Record name Paraxanthine
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Record name 1,7-Dimethylxanthine
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Record name paraxanthine
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Record name 1,7-Dimethylxanthine
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Record name 3,7-dihydro-1,7-dimethyl-1H-purine-2,6-dione
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Record name PARAXANTHINE
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Record name Paraxanthine
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Melting Point

351 - 352 °C
Record name Paraxanthine
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URL http://www.hmdb.ca/metabolites/HMDB0001860
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

N-Demethylation of paraxanthine by Ndm also resulted in production of formaldehyde. After 90 minutes of incubation, 338.5±7.7 μM of paraxanthine was N-demethylated by 7.4 units of Ndm and approximately 540.6±20.9 μM of formaldehyde was produced (FIG. 5). 7-Methylxanthine (126.9±6.40 μM) and xanthine (193.7±4.0 μM) were the N-demethylated products. Tallying up all the products formed from paraxanthine, it was determined that approximately one molecule of formaldehyde was produced per methyl group removed.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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